molecular formula C16H15ClN2O B11342291 5-chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole

5-chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11342291
M. Wt: 286.75 g/mol
InChI Key: QEKROGNCQYVTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzodiazole ring substituted with a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the reaction of 2,3-dimethylphenol with a chlorinated benzodiazole precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorinated benzodiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

5-Chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide
  • 5-Chloro-2-thiophenecarboxaldehyde

Uniqueness

5-Chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both chlorinated and phenoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2O/c1-10-4-3-5-15(11(10)2)20-9-16-18-13-7-6-12(17)8-14(13)19-16/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

QEKROGNCQYVTBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.